3,4-Dimethyl-1H-pyrrole-2-carbaldehyde

Description

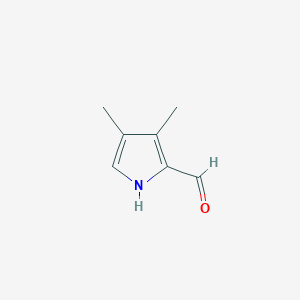

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethyl-1H-pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-5-3-8-7(4-9)6(5)2/h3-4,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRJDGBKOYYAJJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C1C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342193 | |

| Record name | 3,4-dimethyl-1H-pyrrole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19713-89-4 | |

| Record name | 3,4-dimethyl-1H-pyrrole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,4-Dimethyl-1H-pyrrole-2-carbaldehyde CAS 19713-89-4 properties

An In-depth Technical Guide to 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde (CAS 19713-89-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is a versatile heterocyclic building block with significant applications in organic and medicinal chemistry.[1] Its pyrrole-2-carbaldehyde scaffold is a key structural motif found in numerous biologically active natural products and pharmaceutical molecules.[1] This compound serves as a crucial intermediate in the synthesis of more complex molecular architectures, including porphyrins, dyes, and various heterocyclic systems used in pharmaceuticals, agrochemicals, and materials science.[1][2] Derivatives of this scaffold have been isolated from natural sources like fungi and plants and are central to molecules like the diabetes marker, pyrraline.[1] The presence of a reactive aldehyde group makes it particularly useful for creating Schiff bases and for ligating metal ions.[1]

Chemical and Physical Properties

The fundamental properties of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde are summarized below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 19713-89-4[1][3] |

| Molecular Formula | C₇H₉NO[3][4] |

| Molecular Weight | 123.15 g/mol [1][3] |

| InChI Key | LRJDGBKOYYAJJF-UHFFFAOYSA-N[1][4][5] |

| InChI | InChI=1S/C7H9NO/c1-5-3-8-7(4-9)6(5)2/h3-4,8H,1-2H3[4][5] |

| SMILES | N1C=C(C)C(C)=C1C=O[5] |

| Synonyms | 1H-Pyrrole-2-carboxaldehyde, 3,4-dimethyl-; 3,4-Dimethyl-1H-pyrrole-2-carboxaldehyde[3] |

| MDL Number | MFCD00030344[3] |

Table 2: Physical Properties

| Property | Value |

| Melting Point | 133 °C[2] |

| Boiling Point | 244.1±35.0 °C (Predicted)[2] |

| Density | 1.099±0.06 g/cm3 (Predicted)[2] |

| Appearance | Solid[6] |

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde.

Table 3: Spectroscopic Data Summary

| Technique | Data Availability / Key Features |

| ¹H NMR | Spectrum available. Solvent: DMSO-d6.[4] |

| ¹³C NMR | Data may be available from suppliers.[5] |

| Mass Spectrometry (MS) | Spectrum available.[5] |

| Infrared (IR) | Spectrum available.[5] |

Safety and Handling

Proper handling and storage are essential when working with this compound.

Table 4: Hazard Information and Precautionary Statements

| Category | Information |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[6] |

| Signal Word | Warning[6][7] |

| Precautionary - Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash face, hands and any exposed skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection.[6] |

| Precautionary - Response | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P312: Call a POISON CENTER or doctor if you feel unwell.[6] |

| Storage | Store in a well-ventilated place. Keep container tightly closed.[6] Recommended storage: 2-8°C under an inert atmosphere.[1][2] |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[6] |

Experimental Protocols

Synthesis via Vilsmeier-Haack Formylation

The most common method for synthesizing pyrrole-2-carbaldehydes is the Vilsmeier-Haack reaction.[8] This involves the formylation of an electron-rich pyrrole ring using a Vilsmeier reagent, which is typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][8]

Methodology:

-

Vilsmeier Reagent Formation: In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) while maintaining the temperature between 10-20°C.[9] After the addition is complete, remove the ice bath and stir the mixture for approximately 15 minutes to allow for the formation of the chloroiminium salt (Vilsmeier reagent).[9]

-

Pyrrole Addition: Cool the reaction mixture again in an ice bath and dilute with a suitable solvent such as ethylene dichloride.[9] Prepare a solution of the precursor, 3,4-dimethyl-1H-pyrrole, in the same solvent. Add the pyrrole solution dropwise to the stirred Vilsmeier reagent, keeping the temperature below 5°C.[9]

-

Reaction: After the addition is complete, replace the ice bath with a heating mantle and reflux the mixture for about 15 minutes.[9]

-

Work-up and Hydrolysis: Cool the mixture and cautiously add a solution of sodium acetate in water to hydrolyze the intermediate iminium salt.[9] Reflux the mixture again for 15 minutes to ensure complete hydrolysis.[9]

-

Extraction and Purification: After cooling, transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., ether).[9] Combine the organic extracts, wash with a saturated sodium carbonate solution, and dry over an anhydrous drying agent (e.g., magnesium sulfate).[8][9]

-

Isolation: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde.[8]

Oxidation to 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid

The aldehyde group can be readily oxidized to a carboxylic acid, providing a key intermediate for synthesizing esters and amides.[1]

Methodology:

-

Reaction Setup: Dissolve 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde in a suitable solvent (e.g., acetone or a mixture of t-butanol and water).

-

Oxidant Addition: Slowly add a solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), to the stirred solution.[1] Maintain the reaction temperature as required for the specific oxidant.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) to destroy the excess oxidant. Acidify the mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid product.

-

Isolation: Collect the solid product by filtration, wash with cold water, and dry under a vacuum to yield 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid.

Visualizations

Synthetic Pathway

The following diagram illustrates the workflow for the synthesis of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde.

Caption: Vilsmeier-Haack synthesis workflow.

Chemical Reactivity and Applications

This diagram shows the central role of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde as an intermediate for further chemical transformations.

Caption: Key reactions and applications.

Applications in Research and Development

3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is a valuable precursor in medicinal chemistry. The pyrrole core is present in drugs with antibacterial, anti-inflammatory, antifungal, and anticancer properties.[10] For instance, substituted 3,4-dimethyl-1H-pyrrole-2-carboxamides, derived from this aldehyde, have been investigated as potential antifungal and antimicrobial agents.[10] Its derivatives are also instrumental in developing porphyrin-based photosensitizers for photodynamic therapy and fluorescent dyes like BODIPY.[8] The continued exploration of this compound and its derivatives highlights its role in advancing sustainable and innovative chemistry.[1]

References

- 1. 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde|CAS 19713-89-4 [benchchem.com]

- 2. 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde [myskinrecipes.com]

- 3. CAS 19713-89-4 | 3,4-Dimethylpyrrole-2-carbaldehyde - Synblock [synblock.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 3,4-Dimethyl-1H-pyrrole-2-carboxaldehyde(19713-89-4) 1H NMR spectrum [chemicalbook.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. tcichemicals.com [tcichemicals.com]

- 8. benchchem.com [benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is a heterocyclic aromatic aldehyde belonging to the pyrrole class of organic compounds. The pyrrole ring is a fundamental structural motif in a vast array of natural products, pharmaceuticals, and functional materials. The presence of methyl groups at the 3 and 4 positions, along with a reactive carbaldehyde group at the 2-position, makes this molecule a versatile building block in organic synthesis and a compound of interest in medicinal chemistry. This technical guide provides a comprehensive overview of the core physicochemical properties of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde, detailed experimental protocols for their determination, and a logical workflow for its synthesis and characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and drug development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The key physicochemical data for 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO | - |

| Molecular Weight | 123.15 g/mol | [1] |

| Melting Point | 133 °C | - |

| Boiling Point | 244.1 ± 35.0 °C (Predicted) | - |

| pKa | 15.80 ± 0.50 (Predicted) | - |

| Solubility | No experimental data available. Expected to have low solubility in water and good solubility in organic solvents like DMSO, ethanol, and chloroform based on the properties of similar pyrrole derivatives.[2] | - |

| LogP | No experimental data available. The logP of the parent compound, pyrrole-2-carboxaldehyde, is 0.64, suggesting that 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is likely to be moderately lipophilic.[1] | - |

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental protocols. The following sections detail the methodologies for key experiments.

Synthesis: Vilsmeier-Haack Formylation of 3,4-Dimethyl-1H-pyrrole

The most common and efficient method for the synthesis of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is the Vilsmeier-Haack reaction.[3][4][5] This reaction introduces a formyl group onto an electron-rich aromatic ring, such as a pyrrole.

Materials:

-

3,4-Dimethyl-1H-pyrrole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice bath

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. This in-situ generates the Vilsmeier reagent.

-

After the addition is complete, add a solution of 3,4-Dimethyl-1H-pyrrole in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.

-

Once the addition of the pyrrole is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde by column chromatography on silica gel or by recrystallization.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

Materials:

-

Purified 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde

-

Capillary tubes

-

Melting point apparatus (e.g., Mel-Temp)[6]

-

Mortar and pestle

Procedure:

-

Ensure the sample of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.[7]

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.[6][8]

-

Place the capillary tube in the heating block of the melting point apparatus.[6]

-

Heat the sample rapidly to determine an approximate melting range.

-

Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the compound.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[9][10]

Materials:

-

3,4-Dimethyl-1H-pyrrole-2-carbaldehyde

-

A range of analytical grade solvents (e.g., water, ethanol, DMSO, chloroform)

-

Scintillation vials or screw-capped test tubes

-

Orbital shaker or vortex mixer

-

Constant temperature water bath

-

Centrifuge

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Add an excess amount of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde to a vial containing a known volume of the desired solvent. The presence of undissolved solid is crucial.

-

Seal the vials and place them in a constant temperature water bath on an orbital shaker.

-

Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the samples to stand undisturbed for a period to allow the excess solid to settle.

-

Carefully centrifuge the vials to pellet any remaining suspended solid.

-

Withdraw a known aliquot of the supernatant, taking care not to disturb the solid pellet.

-

Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a calibrated UV-Vis spectrophotometer or HPLC system.

-

The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

LogP Determination (Reverse-Phase High-Performance Liquid Chromatography - RP-HPLC)

RP-HPLC provides a rapid and reliable method for estimating the octanol-water partition coefficient (LogP), a key measure of a compound's lipophilicity.[11][12][13][14]

Materials:

-

3,4-Dimethyl-1H-pyrrole-2-carbaldehyde

-

A series of standard compounds with known LogP values

-

HPLC-grade water

-

HPLC-grade organic solvent (e.g., methanol or acetonitrile)

-

Buffer (e.g., phosphate buffer)

-

RP-HPLC system with a C18 column and a UV detector

Procedure:

-

Prepare a mobile phase consisting of a mixture of the organic solvent and buffer.

-

Prepare stock solutions of the test compound and the standard compounds in a suitable solvent.

-

Inject each standard compound into the HPLC system and record its retention time.

-

Calculate the capacity factor (k') for each standard.

-

Create a calibration curve by plotting the log(k') of the standards against their known LogP values.

-

Inject the 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde sample and determine its retention time and calculate its log(k').

-

Use the calibration curve to determine the LogP value of the test compound from its log(k').

Logical Workflow: Synthesis and Characterization

As no specific signaling pathways involving 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde have been identified in the literature, the following diagram illustrates the logical workflow for its synthesis and subsequent physicochemical characterization.

Caption: Workflow for the synthesis and characterization of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde.

This workflow begins with the readily available starting materials and proceeds through the Vilsmeier-Haack synthesis and subsequent purification to yield the target compound. The purified product is then subjected to a series of analytical experiments to determine its key physicochemical properties, culminating in a comprehensive data profile. This systematic approach ensures the production of a well-characterized compound suitable for further research and development applications.

References

- 1. Pyrrole-2-carboxaldehyde | C5H5NO | CID 13854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrrole-2-carboxaldehyde CAS#: 1003-29-8 [m.chemicalbook.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. Determination of Melting Point [wiredchemist.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 12. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

Technical Guide to the NMR Spectral Data of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde (CAS No: 19713-89-4).[1] This pyrrole derivative is a significant building block in medicinal and organic chemistry, forming the core structure of many biologically active compounds.[1] Accurate interpretation of its NMR spectra is crucial for structure verification and in the development of novel molecular entities.

NMR Spectral Data

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shift ranges for 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde. These values are representative and can exhibit slight variations depending on the solvent and concentration used during analysis.

Table 1: ¹H NMR Spectral Data [1]

| Proton Assignment | Chemical Shift (δ) Range (ppm) | Multiplicity |

| N-H | 9.0 - 11.0 | Broad Singlet |

| CHO | 9.4 - 9.8 | Singlet |

| C5-H | 6.7 - 7.0 | Singlet |

| C3-CH₃ | 2.0 - 2.3 | Singlet |

| C4-CH₃ | 2.0 - 2.3 | Singlet |

Table 2: ¹³C NMR Spectral Data [1]

| Carbon Assignment | Chemical Shift (δ) Range (ppm) |

| C=O | 175 - 185 |

| C2 | 130 - 140 |

| C5 | 120 - 130 |

| C3 | 125 - 135 |

| C4 | 115 - 125 |

| C3-CH₃ | 10 - 15 |

| C4-CH₃ | 10 - 15 |

Visualization of Molecular Structure

The following diagram illustrates the chemical structure of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde, with atom numbering used for NMR assignments.

Caption: Chemical structure of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde.

Experimental Protocols

High-quality NMR spectra are essential for accurate structural elucidation. The following is a generalized experimental protocol for acquiring ¹H and ¹³C NMR spectra of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde.

1. Sample Preparation:

-

For ¹H NMR: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

For ¹³C NMR: A higher concentration is recommended due to the lower natural abundance of the ¹³C isotope. Dissolve 20-50 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Data Acquisition:

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

-

¹H NMR:

-

Pulse Program: A standard single-pulse sequence (e.g., zg30) is typically used.

-

Number of Scans (NS): 16 to 64 scans are generally sufficient.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

Spectral Width (SW): A range of -2 to 12 ppm is appropriate.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.

-

Number of Scans (NS): Due to the lower sensitivity, a larger number of scans (e.g., 1024 or more) is often required.

-

Relaxation Delay (D1): 2 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): A range of 0 to 200 ppm is typically used.

-

3. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction to obtain a clean spectrum.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Reference the chemical shifts to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

Logical Workflow for NMR Analysis

The following diagram illustrates the general workflow for the NMR analysis of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde.

Caption: General workflow for NMR analysis.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde. This valuable heterocyclic building block is a key intermediate in the synthesis of various pharmaceuticals and functional materials. A thorough understanding of its spectral characteristics is crucial for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives.

¹H and ¹³C NMR Spectral Data

The following tables summarize the assigned chemical shifts (δ), multiplicities, and coupling constants (J) for 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde. The data is based on spectra recorded in dimethyl sulfoxide-d₆ (DMSO-d₆) and is compiled from available spectral databases and comparative analysis of similar pyrrole derivatives.[1][2]

Table 1: ¹H NMR Data for 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde in DMSO-d₆

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| NH (H1) | ~11.5 - 11.8 | br s | 1H | - |

| CHO (H6) | ~9.4 - 9.6 | s | 1H | - |

| H5 | ~6.8 - 7.0 | s | 1H | - |

| 3-CH₃ (H7) | ~2.1 - 2.3 | s | 3H | - |

| 4-CH₃ (H8) | ~1.9 - 2.1 | s | 3H | - |

br s = broad singlet, s = singlet

Table 2: ¹³C NMR Data for 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde in DMSO-d₆

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O (C6) | ~178 - 180 |

| C2 | ~130 - 132 |

| C3 | ~128 - 130 |

| C4 | ~124 - 126 |

| C5 | ~122 - 124 |

| 3-CH₃ (C7) | ~12 - 14 |

| 4-CH₃ (C8) | ~10 - 12 |

Structural and Logical Diagrams

The following diagrams illustrate the molecular structure with atom numbering for NMR assignment and the general workflow for NMR analysis.

Caption: Numbered structure of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde.

References

Mass Spectrometry Analysis of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde (C₇H₉NO), a heterocyclic aldehyde of interest in medicinal chemistry and drug development. Due to the limited availability of public domain mass spectral data for this specific isomer, this guide utilizes the electron ionization (EI) mass spectrum of its close structural isomer, 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde , which possesses the same molecular weight and elemental composition. The fragmentation patterns are expected to be highly comparable, providing valuable insights for the structural elucidation of related pyrrole derivatives.

Data Presentation: Mass Spectrum of Dimethyl-1H-pyrrole-2-carbaldehyde Isomer

The quantitative data from the electron ionization mass spectrum of 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde is summarized in the table below. The data is sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

| 39 | 12.3 | C₃H₃⁺ |

| 41 | 10.2 | C₃H₅⁺ |

| 51 | 8.1 | C₄H₃⁺ |

| 52 | 8.1 | C₄H₄⁺ |

| 53 | 14.4 | C₄H₅⁺ |

| 65 | 7.0 | C₅H₅⁺ |

| 77 | 6.2 | C₆H₅⁺ |

| 80 | 10.2 | [C₅H₆N]⁺ |

| 94 | 21.6 | [M - CHO]⁺ or [M - H - CO]⁺ |

| 108 | 9.3 | [M - CH₃]⁺ |

| 122 | 81.1 | [M - H]⁺ |

| 123 | 100.0 | [M]⁺ |

Note: The fragmentation data presented is for the isomer 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde (PubChem CID: 578970) as a proxy for 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde.

Key Fragmentation Pathways

The fragmentation of dimethyl-pyrrole-2-carbaldehydes under electron ionization typically involves several key pathways originating from the molecular ion ([M]⁺). The most prominent fragmentation is the loss of a hydrogen radical to form the stable [M-H]⁺ ion, which is often the base peak or a fragment of very high abundance. Another significant fragmentation route is the loss of the formyl group (CHO) or a sequential loss of a hydrogen radical and carbon monoxide (CO), leading to the ion at m/z 94. The loss of a methyl group ([M-CH₃]⁺) is also observed.

Infrared Spectroscopy of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the infrared (IR) spectroscopy of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde. While a publicly available, complete IR spectrum for this specific molecule is not readily found in the literature, this document outlines the expected spectral characteristics based on the analysis of its constituent functional groups and comparison with structurally related compounds. Furthermore, it details the experimental protocols for obtaining and interpreting the infrared spectrum of this compound, which is a valuable building block in medicinal chemistry and organic synthesis.

Predicted Infrared Spectral Data

The infrared spectrum of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is characterized by the vibrational modes of its pyrrole ring, the aldehyde functional group, and the methyl substituents. The expected absorption bands, their corresponding vibrational modes, and predicted wavenumber ranges are summarized in the table below. These predictions are based on the known spectral data of pyrrole-2-carboxaldehyde and the anticipated effects of the dimethyl substitution on the pyrrole ring.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Predicted Intensity |

| ~ 3300 - 3400 | N-H stretching | Pyrrole N-H | Medium |

| ~ 2920 - 2960 | C-H stretching (asymmetric) | Methyl (CH₃) | Medium-Strong |

| ~ 2850 - 2880 | C-H stretching (symmetric) | Methyl (CH₃) | Medium |

| ~ 2820 - 2850 & ~2720-2750 | C-H stretching (Fermi resonance) | Aldehyde (CHO) | Weak-Medium |

| ~ 1650 - 1680 | C=O stretching | Aldehyde (CHO) | Strong |

| ~ 1550 - 1580 | C=C stretching | Pyrrole ring | Medium-Strong |

| ~ 1450 - 1470 | C-H bending (asymmetric) | Methyl (CH₃) | Medium |

| ~ 1370 - 1390 | C-H bending (symmetric) | Methyl (CH₃) | Medium |

| ~ 1300 - 1350 | C-N stretching | Pyrrole ring | Medium |

| ~ 1000 - 1200 | In-plane C-H bending | Pyrrole ring | Medium-Weak |

| ~ 700 - 800 | Out-of-plane C-H bending | Pyrrole ring | Strong |

Experimental Protocols

The following provides a detailed methodology for obtaining the infrared spectrum of solid 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde using the potassium bromide (KBr) pellet method. This is a common technique for analyzing solid samples via transmission FTIR.[1][2][3]

Sample Preparation: KBr Pellet Method

-

Grinding: In a clean and dry agate mortar, grind 1-2 mg of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde to a fine powder.

-

Mixing: Add approximately 100-200 mg of dry, infrared-grade potassium bromide (KBr) to the mortar. Gently mix the sample and KBr with a pestle, and then grind the mixture thoroughly to ensure a homogenous dispersion of the sample within the KBr matrix.

-

Pellet Formation: Transfer the powdered mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

Sample Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

Instrumentation and Data Acquisition

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scanning: Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of a pure KBr pellet or the empty sample compartment should be recorded prior to analyzing the sample. The instrument software will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.

An alternative and often simpler method for solid sample analysis is Attenuated Total Reflectance (ATR)-FTIR, which requires minimal sample preparation.[1][3] In this technique, a small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.[1]

Visualizations

Molecular Structure

Caption: Molecular structure of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde.

FT-IR Spectroscopy Workflow

Caption: A simplified workflow for obtaining and analyzing an FT-IR spectrum.

References

An In-depth Technical Guide to the Solubility of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde in Organic Solvents

This guide provides a comprehensive analysis of the solubility of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde, a key heterocyclic building block in medicinal and organic chemistry.[1] Understanding its solubility is critical for researchers, scientists, and drug development professionals in designing synthetic routes, purification strategies, and formulation protocols.

Introduction to 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde and the Principles of Solubility

3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is a substituted pyrrole that serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules and materials.[1] Its molecular structure, featuring a polar carbaldehyde group and a pyrrole ring capable of hydrogen bonding, alongside nonpolar methyl groups, dictates its solubility in various organic solvents.

The principle of "like dissolves like" is the cornerstone for predicting solubility.[2] This means that polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents. The solubility of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is therefore a nuanced interplay of its polarity, hydrogen bonding capability, and the properties of the solvent.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is essential for interpreting its solubility profile.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO | PubChem[3] |

| Molecular Weight | 123.15 g/mol | PubChem[3] |

| Melting Point | 133 °C | MySkinRecipes[4] |

| Boiling Point | 244.1±35.0 °C (Predicted) | MySkinRecipes[4] |

| Density | 1.099±0.06 g/cm³ (Predicted) | MySkinRecipes[4] |

| Appearance | Crystalline solid | BenchChem[5] |

The presence of both hydrogen bond donors (the N-H group of the pyrrole ring) and acceptors (the carbonyl oxygen of the carbaldehyde) suggests potential solubility in protic and polar aprotic solvents.

Qualitative and Quantitative Solubility Profile

Qualitative Solubility Assessment:

Based on its structure, 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is expected to be:

-

Soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can engage in dipole-dipole interactions and hydrogen bonding.

-

Soluble in polar protic solvents like alcohols (e.g., methanol, ethanol) due to the potential for hydrogen bonding.

-

Sparingly soluble to insoluble in nonpolar solvents like hexanes, as the polar functional groups will have limited favorable interactions.

-

Likely insoluble in water due to the presence of the nonpolar dimethyl-substituted pyrrole ring, which increases the overall hydrophobicity of the molecule.[6]

For precise quantitative data, a standardized experimental protocol such as the shake-flask method is recommended.[5]

Experimental Protocol for Solubility Determination

To obtain reliable and reproducible solubility data, a systematic experimental approach is necessary. The following sections detail a robust protocol for both qualitative and quantitative solubility determination.

This method provides a rapid initial screening of solubility in various solvents.

Materials:

-

3,4-Dimethyl-1H-pyrrole-2-carbaldehyde

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexanes)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10-20 mg of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 60 seconds.[2]

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.[2]

-

-

Record the observations for each solvent.

This is a widely accepted method for determining the equilibrium solubility of a compound.[5]

Materials:

-

3,4-Dimethyl-1H-pyrrole-2-carbaldehyde

-

Analytical grade organic solvents

-

Scintillation vials or screw-capped test tubes

-

Orbital shaker or rotator in a temperature-controlled environment

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde to a known volume of each solvent in a scintillation vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a constant temperature bath (e.g., 25 °C). Allow the mixtures to equilibrate for a set period (typically 24-48 hours) to ensure the solution is saturated.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time for the excess solid to settle.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microcrystals.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

Calculation: Calculate the solubility by taking into account the dilution factor.

Factors Influencing Solubility and Practical Implications

Several factors can influence the solubility of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde:

-

Temperature: Solubility of solids in liquids generally increases with temperature. This can be leveraged during recrystallization for purification.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A systematic screening of solvents with varying polarities is recommended for optimizing reaction conditions and purification processes.

-

pH: For ionizable compounds, pH can significantly affect solubility. While 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is not strongly acidic or basic, extreme pH conditions could potentially influence its stability and solubility.

Practical Implications:

-

Reaction Chemistry: Choosing a solvent in which all reactants are soluble is crucial for achieving optimal reaction rates and yields.

-

Purification: Solubility differences in various solvents are the basis for purification techniques like recrystallization and chromatography.

-

Formulation: In drug development, understanding solubility is fundamental for creating effective formulations for in vitro and in vivo studies.

Conclusion

The solubility of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde in organic solvents is governed by its molecular structure, which allows for a range of intermolecular interactions. While a precise quantitative dataset is not widely published, a systematic experimental approach, as outlined in this guide, will enable researchers to determine its solubility profile accurately. This knowledge is indispensable for the effective use of this important chemical intermediate in research and development.

References

- 1. 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde|CAS 19713-89-4 [benchchem.com]

- 2. chem.ws [chem.ws]

- 3. 3,4-dimethyl-1H-pyrrole-2-carboxaldehyde | C7H9NO | CID 579626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde [myskinrecipes.com]

- 5. benchchem.com [benchchem.com]

- 6. quora.com [quora.com]

A Technical Guide to the Stability and Storage of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic building block. The information compiled herein is based on publicly available data from chemical suppliers and scientific literature.

Overview of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde

3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is a key intermediate in the synthesis of a variety of biologically active molecules and functional materials. The pyrrole-2-carbaldehyde scaffold is a fundamental structural motif found in numerous natural products and pharmaceutically relevant compounds.[1] The reactivity of the aldehyde group makes it a valuable precursor for the construction of more complex molecular architectures.[1] Given its importance, understanding its stability and proper storage is crucial to ensure its integrity and performance in research and development.

Recommended Storage Conditions

To maintain the stability and purity of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde, it is imperative to adhere to the recommended storage conditions. The following table summarizes the key storage parameters based on information from various chemical suppliers.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigeration) | To minimize thermal degradation and preserve the compound's integrity. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation, as the compound is air-sensitive. |

| Light | Store in a dark place | To prevent photodegradation. |

| Moisture | Store in a dry place | To avoid hydrolysis and other moisture-related degradation. |

| Container | Tightly sealed container | To prevent exposure to air and moisture. |

| Ventilation | Well-ventilated area | General safety precaution for handling chemical compounds. |

| Incompatible Materials | Oxidizing agents | To prevent vigorous and potentially hazardous reactions. |

Stability Profile and Potential Degradation Pathways

While specific quantitative stability data for 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is not extensively available in the public domain, a qualitative stability profile can be inferred from the general chemical properties of pyrroles and aldehydes.

Key Stability Considerations:

-

Oxidation: The pyrrole ring and the aldehyde group are susceptible to oxidation, especially in the presence of air and light.[2] Oxidation of the aldehyde can lead to the formation of the corresponding carboxylic acid, 3,4-dimethyl-1H-pyrrole-2-carboxylic acid.[1] The pyrrole ring itself can undergo oxidative degradation, potentially leading to polymerization or ring-opening products.[2]

-

Photodegradation: Aromatic aldehydes and pyrrole derivatives can be sensitive to light.[3][4] Exposure to UV or visible light may initiate degradation reactions.

-

Thermal Degradation: While stable at recommended refrigerated temperatures, elevated temperatures can accelerate degradation processes.[5]

-

Acid/Base Instability: Pyrrole compounds can be unstable in strongly acidic or basic conditions.[3]

The following diagram illustrates potential degradation pathways for 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde.

Caption: Potential degradation pathways for 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde.

Experimental Protocols for Stability Assessment

To obtain quantitative stability data, forced degradation studies are recommended. These studies involve subjecting the compound to various stress conditions to accelerate degradation and identify potential degradation products. The following is a generalized experimental protocol based on ICH guidelines for stability testing.

4.1. Objective

To evaluate the stability of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde under various stress conditions, including heat, humidity, light, and different pH levels.

4.2. Materials

-

3,4-Dimethyl-1H-pyrrole-2-carbaldehyde

-

HPLC grade solvents (e.g., acetonitrile, methanol, water)

-

Buffers of various pH (e.g., pH 2, 7, 9)

-

Hydrogen peroxide solution (3%)

-

Calibrated stability chambers

-

Photostability chamber

-

Validated stability-indicating HPLC method

4.3. Experimental Workflow

The following diagram outlines the general workflow for conducting forced degradation studies.

Caption: A general experimental workflow for forced degradation studies.

4.4. Detailed Methodologies

4.4.1. Preparation of Stock Solution

Prepare a stock solution of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

4.4.2. Thermal Stress

-

Transfer an aliquot of the stock solution into a vial and evaporate the solvent under a stream of nitrogen.

-

Place the vial containing the solid compound in a stability chamber at an elevated temperature (e.g., 60°C).

-

Withdraw samples at appropriate time intervals (e.g., 24, 48, 72 hours).

-

For each time point, dissolve the sample in the mobile phase, dilute to a suitable concentration, and analyze by HPLC.

4.4.3. Photolytic Stress

-

Expose a sample of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6][7]

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

-

After the exposure period, prepare the samples for HPLC analysis.

4.4.4. Acidic and Basic Hydrolysis

-

To separate aliquots of the stock solution, add an equal volume of 0.1 N HCl (for acidic hydrolysis) and 0.1 N NaOH (for basic hydrolysis).

-

Keep the solutions at room temperature or an elevated temperature (e.g., 60°C).

-

Withdraw samples at various time points, neutralize if necessary, dilute, and analyze by HPLC.

4.4.5. Oxidative Stress

-

Treat an aliquot of the stock solution with a 3% hydrogen peroxide solution.

-

Keep the solution at room temperature.

-

Monitor the reaction by taking samples at different time intervals, quenching the reaction if necessary, and analyzing by HPLC.

4.5. Data Presentation and Analysis

The results of the forced degradation studies should be presented in a clear and organized manner. The following table provides a template for summarizing the data.

| Stress Condition | Duration | Assay (%) of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde | Number of Degradants | Major Degradant(s) (% Area) |

| Control (Initial) | 0 | 100 | 0 | - |

| Thermal (60°C) | 24 h | |||

| 48 h | ||||

| Photolytic (ICH Q1B) | - | |||

| Acidic (0.1N HCl) | 24 h | |||

| 48 h | ||||

| Basic (0.1N NaOH) | 24 h | |||

| 48 h | ||||

| Oxidative (3% H2O2) | 24 h | |||

| 48 h |

Note: The table should be populated with experimental data.

Conclusion

Understanding the stability and optimal storage conditions of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is critical for its effective use in research and development. This technical guide summarizes the best practices for storing this compound and provides a framework for conducting detailed stability studies. By adhering to these guidelines, researchers can ensure the quality and reliability of their starting materials, leading to more reproducible and successful experimental outcomes.

References

- 1. 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde|CAS 19713-89-4 [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mcneill-group.org [mcneill-group.org]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. pharmatutor.org [pharmatutor.org]

- 7. ema.europa.eu [ema.europa.eu]

theoretical exact mass of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde

An In-Depth Technical Guide to the Theoretical Exact Mass of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde

For researchers, scientists, and professionals engaged in drug development and other precise chemical analyses, the accurate determination of a molecule's mass is fundamental. This technical guide provides a detailed exposition on the , a heterocyclic aldehyde of interest in organic synthesis.

Molecular Formula and Structure

The first step in calculating the theoretical exact mass is to ascertain the precise molecular formula of the compound. 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is comprised of a pyrrole ring substituted with two methyl groups and a carbaldehyde group. Its chemical formula is C₇H₉NO .

Concept of Theoretical Exact Mass

The theoretical exact mass, also known as the monoisotopic mass, is calculated by summing the masses of the most abundant naturally occurring stable isotopes of the constituent elements of a molecule.[1][2] This value is distinct from the nominal mass (integer mass) and the average molecular weight, which is a weighted average of all naturally occurring isotopes of an element. For high-resolution mass spectrometry, the exact mass is a critical parameter for compound identification and verification.

To calculate the theoretical exact mass of C₇H₉NO, the masses of the following most abundant isotopes are required:

-

Carbon: ¹²C

-

Hydrogen: ¹H

-

Nitrogen: ¹⁴N

-

Oxygen: ¹⁶O

By definition, the mass of ¹²C is exactly 12 daltons (Da) or unified atomic mass units (u).[3][4][5]

Calculation of Theoretical Exact Mass

The theoretical exact mass is calculated by multiplying the number of atoms of each element by the exact mass of its most abundant isotope and summing these values.

Theoretical Exact Mass = (7 * Mass of ¹²C) + (9 * Mass of ¹H) + (1 * Mass of ¹⁴N) + (1 * Mass of ¹⁶O)

Using the precise masses for each isotope:

-

Mass of ¹H = 1.007825 u

The calculation is as follows:

-

(7 * 12.000000) + (9 * 1.007825) + (1 * 14.003074) + (1 * 15.994915)

-

= 84.000000 + 9.070425 + 14.003074 + 15.994915

-

= 123.068414 u

Data Presentation: Elemental Composition and Mass Contribution

The following table summarizes the quantitative data used in the calculation of the .

| Element | Isotope | Quantity | Isotopic Mass (u) | Subtotal Mass (u) |

| Carbon | ¹²C | 7 | 12.000000 | 84.000000 |

| Hydrogen | ¹H | 9 | 1.007825 | 9.070425 |

| Nitrogen | ¹⁴N | 1 | 14.003074 | 14.003074 |

| Oxygen | ¹⁶O | 1 | 15.994915 | 15.994915 |

| Total | 18 | 123.068414 |

Visualization of Molecular Composition

The following diagram, generated using the Graphviz DOT language, illustrates the logical relationship of the constituent elements in 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde and their contribution to the overall theoretical exact mass.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Monoisotopic mass - Wikipedia [en.wikipedia.org]

- 3. Carbon-12 - Wikipedia [en.wikipedia.org]

- 4. reddit.com [reddit.com]

- 5. westfield.ma.edu [westfield.ma.edu]

- 6. Nitrogen-14 atom | HN | CID 172638728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Nitrogen-14 - isotopic data and properties [chemlin.org]

- 8. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 9. atom.kaeri.re.kr [atom.kaeri.re.kr]

- 10. Oxygen-16 - isotopic data and properties [chemlin.org]

- 11. Oxygen-16 atom | H2O | CID 10214376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

The Vilsmeier-Haack Formylation of 3,4-Dimethylpyrrole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Vilsmeier-Haack formylation of 3,4-dimethylpyrrole, a crucial reaction for the synthesis of 3,4-dimethyl-1H-pyrrole-2-carbaldehyde. This aldehyde serves as a valuable intermediate in the development of various pharmaceutically relevant compounds, including porphyrins, and other heterocyclic systems.

Core Concepts and Mechanism

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction utilizes a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid halide, typically phosphorus oxychloride (POCl₃), to generate a reactive electrophilic species known as the Vilsmeier reagent.

The mechanism of the Vilsmeier-Haack formylation of 3,4-dimethylpyrrole can be dissected into three key stages:

-

Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[1]

-

Electrophilic Aromatic Substitution: The electron-rich 3,4-dimethylpyrrole acts as a nucleophile, attacking the Vilsmeier reagent. For pyrrole derivatives, this electrophilic attack preferentially occurs at the α-position (C2 or C5) due to the electron-donating nature of the nitrogen atom, which stabilizes the resulting intermediate.[2] In the case of 3,4-dimethylpyrrole, formylation occurs regioselectively at the unsubstituted C2 position.[3]

-

Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final product, 3,4-dimethyl-1H-pyrrole-2-carbaldehyde.[3]

Below is a diagram illustrating the reaction mechanism:

A more detailed chemical pathway is depicted below:

Quantitative Data Summary

The following table summarizes typical reaction parameters for the Vilsmeier-Haack formylation of 3,4-disubstituted pyrroles, based on established procedures for the closely related 3,4-diethylpyrrole. Careful control of these parameters is crucial for achieving high yields and minimizing the formation of byproducts.[2]

| Parameter | Value | Notes |

| Stoichiometry (Vilsmeier Reagent:Pyrrole) | 1.1 to 1.5 : 1.0 | An excess of the Vilsmeier reagent can lead to diformylation or polymerization.[2] |

| Vilsmeier Reagent Formation Temperature | 0–10 °C | The formation of the Vilsmeier reagent is exothermic and should be carefully controlled.[2] |

| Pyrrole Addition Temperature | 0–5 °C | Maintaining a low temperature during the addition of the pyrrole is critical to prevent decomposition.[2] |

| Reaction Temperature (Post-Addition) | Room Temperature to 40–60 °C | The reaction can be stirred at room temperature or gently heated to drive it to completion.[2] |

| Reaction Time | 2–4 hours | Reaction progress should be monitored by Thin-Layer Chromatography (TLC).[2] |

| Hydrolysis Temperature | Reflux | Gentle heating may be necessary to ensure complete hydrolysis of the iminium salt intermediate.[2] |

| Reported Yield | High | While specific yields for 3,4-dimethylpyrrole are not widely reported, the reaction is generally high-yielding for analogous pyrroles. |

Experimental Protocol

This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of substituted pyrroles, particularly 3,4-diethylpyrrole.[2] All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials

-

3,4-Dimethylpyrrole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Sodium acetate trihydrate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Diethyl ether or Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for reactions under an inert atmosphere

-

Magnetic stirrer and heating mantle

Procedure

Step 1: Formation of the Vilsmeier Reagent

-

In a flame-dried, two- or three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.1 to 1.5 equivalents).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.1 to 1.5 equivalents) dropwise to the stirred DMF, maintaining the temperature between 0-10 °C.

-

After the addition is complete, stir the mixture at 0 °C for an additional 15-30 minutes to ensure complete formation of the Vilsmeier reagent.

Step 2: Formylation Reaction

-

Dissolve 3,4-dimethylpyrrole (1.0 equivalent) in an equal volume of anhydrous DCM or DCE.

-

Add the solution of 3,4-dimethylpyrrole dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can then be heated to between 40–60 °C and stirred for 2–4 hours.

-

Monitor the reaction's progress by TLC until the starting material is consumed.

Step 3: Work-up and Hydrolysis

-

Upon completion, cool the reaction mixture in an ice bath.

-

Slowly and carefully add a solution of sodium acetate trihydrate in water to the reaction mixture to hydrolyze the intermediate iminium salt. The addition is exothermic and may cause bubbling.

-

After the addition, the mixture can be heated to reflux for a short period (e.g., 15-30 minutes) to ensure complete hydrolysis.

Step 4: Extraction and Purification

-

Transfer the cooled mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude 3,4-dimethyl-1H-pyrrole-2-carbaldehyde can be purified by column chromatography on silica gel or by recrystallization.

The following diagram outlines the general experimental workflow:

Conclusion

The Vilsmeier-Haack reaction is a highly effective and reliable method for the synthesis of 3,4-dimethyl-1H-pyrrole-2-carbaldehyde. By carefully controlling the reaction conditions, particularly stoichiometry and temperature, this versatile building block can be obtained in high yield. This guide provides the necessary theoretical background and practical steps for researchers and professionals in drug development and organic synthesis to successfully employ this important transformation.

References

The Ubiquitous Presence of Pyrrole-2-Carbaldehyde Derivatives: A Technical Guide to Their Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, natural occurrence, and biological significance of pyrrole-2-carbaldehyde derivatives. These heterocyclic compounds, characterized by a pyrrole ring bearing a formyl group at the C-2 position, are widely distributed in nature and exhibit a range of intriguing biological activities. This document provides a comprehensive overview of their sources, biosynthesis, and pharmacological potential, supplemented with detailed experimental protocols and data presented for comparative analysis.

Discovery and Natural Sources

Pyrrole-2-carbaldehyde and its derivatives have been isolated from a diverse array of natural sources, spanning the fungal, plant, and marine kingdoms.[1][2] Their discovery has often been linked to the investigation of traditional medicines, food chemistry, and the search for novel bioactive compounds from natural products.

Fungal Kingdom

Fungi, particularly edible and medicinal mushrooms, are a rich source of pyrrole-2-carbaldehyde derivatives.[3] These compounds contribute to the flavor and aroma profiles of many fungal species and have been investigated for their pharmacological properties. For instance, a pyrrole-2-carbaldehyde derivative isolated from the mushroom Mycoleptodonoides aitchisonii has demonstrated potent inducing activity of NAD(P)H quinone oxidoreductase 1 (NQO1), an important enzyme in detoxification pathways.[3]

Plant Kingdom

In the plant kingdom, these derivatives are found in various tissues, including roots, leaves, and seeds.[3] Their presence is not always a result of direct biosynthesis by the plant itself but can also arise from the Maillard reaction between amino acids and reducing sugars during processing or aging.[4] For example, 5-hydroxymethyl-1H-pyrrole-2-carbaldehyde is a known product of the Maillard reaction and has been identified in various food products.[4] Additionally, several pyrrole-2-carbaldehyde alkaloids have been isolated from the roots of Angelica dahurica, a plant used in traditional Chinese medicine, with some exhibiting acetylcholinesterase inhibitory activity.[5]

Marine Environments

Marine organisms, especially sponges, are a prolific source of unique pyrrole-2-carbaldehyde derivatives.[3] Sponges of the genus Mycale have yielded a variety of 5-alkylpyrrole-2-carboxaldehydes with cytotoxic and other biological activities.[3] The structural diversity of these marine-derived compounds is often greater than their terrestrial counterparts, featuring complex side chains and substitution patterns.

Biosynthesis: Enzymatic and Non-Enzymatic Pathways

The origin of pyrrole-2-carbaldehyde derivatives in nature is twofold, involving both non-enzymatic and enzymatic pathways.

Non-Enzymatic Formation: The Maillard Reaction

A significant portion of naturally occurring pyrrole-2-carbaldehydes are not true secondary metabolites but rather products of the non-enzymatic browning or Maillard reaction.[4] This complex series of reactions occurs between amines (such as amino acids) and reducing sugars. The initial condensation and subsequent cyclization and dehydration steps lead to the formation of the pyrrole ring with a carbaldehyde group.

Enzymatic Biosynthesis

While the Maillard reaction is a common route, enzymatic pathways for the biosynthesis of pyrrole-2-carbaldehyde derivatives also exist. Recent studies have demonstrated the enzymatic C-H activation and subsequent carboxylation of pyrrole to pyrrole-2-carboxylate, which can then be reduced to the corresponding aldehyde.[6] This enzymatic CO2 fixation pathway highlights a controlled biological route to these compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00051D [pubs.rsc.org]

- 5. Pyrrole 2-carbaldehyde derived alkaloids from the roots of Angelica dahurica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to Electrophilic Aromatic Substitution in Dimethylpyrroles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of electrophilic aromatic substitution (EAS) reactions on dimethylpyrrole isomers. Pyrrole and its derivatives are fundamental five-membered heterocyclic scaffolds that are key building blocks in a vast array of pharmaceuticals and functional materials. The position of methyl groups on the pyrrole ring significantly influences the regioselectivity of electrophilic substitution, making a detailed understanding of these reactions crucial for the strategic design and synthesis of novel compounds.

This document details the reactivity and regioselectivity of various dimethylpyrrole isomers in key electrophilic aromatic substitution reactions, including nitration, halogenation, Friedel-Crafts acylation, and Vilsmeier-Haack formylation. Quantitative data from the literature is summarized in structured tables for comparative analysis, and detailed experimental protocols for seminal reactions are provided. Additionally, logical relationships and reaction pathways are illustrated using diagrams generated with Graphviz (DOT language) to provide clear visual representations of the underlying chemical principles.

Introduction to Electrophilic Aromatic Substitution in Pyrroles

Pyrrole is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution. The lone pair of electrons on the nitrogen atom is delocalized into the π-system of the ring, increasing the electron density at the carbon atoms and making pyrrole significantly more reactive than benzene. Electrophilic attack is strongly favored at the α-positions (C2 and C5) over the β-positions (C3 and C4) due to the greater resonance stabilization of the resulting cationic intermediate (arenium ion). The presence of electron-donating methyl groups further activates the pyrrole ring towards electrophilic attack and influences the position of substitution.

The four isomers of dimethylpyrrole—2,3-dimethylpyrrole, 2,4-dimethylpyrrole, 2,5-dimethylpyrrole, and 3,4-dimethylpyrrole—each exhibit unique reactivity patterns in electrophilic aromatic substitution reactions due to the interplay of electronic and steric effects of the methyl substituents.

Regioselectivity in Electrophilic Aromatic Substitution of Dimethylpyrroles

The position of electrophilic attack on a dimethylpyrrole is dictated by the directing effects of the two methyl groups. Methyl groups are activating and ortho-, para-directing. In the context of the pyrrole ring, this translates to directing incoming electrophiles to the adjacent and opposite positions. The following sections summarize the observed regioselectivity for various electrophilic aromatic substitution reactions on each dimethylpyrrole isomer.

2,3-Dimethylpyrrole

In 2,3-dimethylpyrrole, the C5 position is the most electronically activated and sterically accessible α-position. The C4 position is a β-position and is also activated. Therefore, electrophilic attack is expected to occur primarily at the C5 position.

2,4-Dimethylpyrrole

For 2,4-dimethylpyrrole, the C5 position is the most activated and sterically unhindered α-position. The C3 position is a β-position situated between two methyl groups, making it sterically hindered. Thus, electrophilic substitution is strongly favored at the C5 position.

2,5-Dimethylpyrrole

With the α-positions (C2 and C5) blocked by methyl groups, electrophilic substitution on 2,5-dimethylpyrrole is forced to occur at the β-positions (C3 and C4). Both β-positions are electronically equivalent, and therefore substitution typically yields the 3-substituted product, or a mixture of 3- and 3,4-disubstituted products under forcing conditions.

3,4-Dimethylpyrrole

In 3,4-dimethylpyrrole, both α-positions (C2 and C5) are vacant and electronically activated by the adjacent methyl groups. These positions are sterically accessible, leading to a high propensity for electrophilic attack at either C2 or C5. Monosubstitution is common, but disubstitution at both C2 and C5 can occur, particularly with an excess of the electrophile.[1]

Key Electrophilic Aromatic Substitution Reactions

This section details common electrophilic aromatic substitution reactions on dimethylpyrroles, including nitration, halogenation, Friedel-Crafts acylation, and Vilsmeier-Haack formylation.

Nitration

The nitration of pyrroles is typically carried out under mild conditions to avoid polymerization, which can be induced by strong acids. A common reagent for this transformation is nitric acid in acetic anhydride.

General Reaction Pathway for Nitration of Pyrrole

Caption: General pathway for the nitration of pyrrole.

Quantitative Data for Nitration of Dimethylpyrroles

| Substrate | Reagent | Product(s) | Yield (%) | Reference |

| 2,5-Dimethylpyrrole | HNO₃ / Ac₂O | 3-Nitro-2,5-dimethylpyrrole | - | [This is a predicted major product based on general principles, specific data not found in provided search results] |

| 3,4-Dimethylpyrrole | HNO₃ / Ac₂O | 2-Nitro-3,4-dimethylpyrrole | - | [This is a predicted major product based on general principles, specific data not found in provided search results] |

Experimental Protocol: Nitration of Pyrrole [This protocol for the parent pyrrole can be adapted for dimethylpyrroles with careful optimization.]

To a solution of pyrrole in acetic anhydride, cooled to a low temperature (e.g., -10 °C), a solution of nitric acid in acetic anhydride is added dropwise with stirring. The reaction mixture is maintained at a low temperature for a specified period and then poured into ice water. The product is typically isolated by filtration or extraction.

Halogenation

Halogenation of pyrroles is often rapid and can lead to polyhalogenated products. Milder halogenating agents or careful control of stoichiometry are employed for selective monohalogenation. N-Bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are commonly used for bromination and chlorination, respectively.

General Reaction Pathway for Halogenation of Pyrrole

Caption: General pathway for the halogenation of pyrrole.

Quantitative Data for Halogenation of Dimethylpyrroles

| Substrate | Reagent | Product(s) | Yield (%) | Reference |

| 2,5-Dimethylpyrrole | NBS | 3-Bromo-2,5-dimethylpyrrole | - | [This is a predicted major product based on general principles, specific data not found in provided search results] |

| 3,4-Dimethylpyrrole | NBS | 2-Bromo-3,4-dimethylpyrrole | - | [This is a predicted major product based on general principles, specific data not found in provided search results] |

Experimental Protocol: Bromination of 2,5-bis(2-thienyl)pyrrole with NBS [2]

N-Bromosuccinimide is added to a solution of 2,5-bis(2-thienyl)pyrrole in a mixture of acetic acid and tetrahydrofuran. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography. The product is then isolated by extraction and purified by chromatography.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the pyrrole ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction is generally regioselective, and the resulting acylpyrrole is less reactive than the starting material, which helps to prevent further substitution.

General Reaction Pathway for Friedel-Crafts Acylation

Caption: General pathway for Friedel-Crafts acylation of pyrrole.

Quantitative Data for Friedel-Crafts Acylation of Dimethylpyrroles

| Substrate | Acylating Agent | Lewis Acid | Product(s) | Yield (%) | Reference |

| N-p-Toluenesulfonylpyrrole | Various Acyl Halides | AlCl₃ | 3-Acylpyrrole | Varies | [3] |

| N-p-Toluenesulfonylpyrrole | Various Acyl Halides | SnCl₄, BF₃·OEt₂ | 2-Acylpyrrole | Varies | [3] |

Experimental Protocol: General Procedure for Friedel-Crafts Acetylation [2]

To a stirred suspension of aluminum chloride in a dry, inert solvent such as 1,2-dichloroethane, acetyl chloride is added at a low temperature. The substrate, for instance, 3,3′-dimethylbiphenyl, is then added, and the reaction mixture is stirred at a specified temperature for a set period. The reaction is quenched by pouring it into a mixture of ice and hydrochloric acid. The product is extracted with an organic solvent and purified.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl group (-CHO) onto electron-rich aromatic rings, including pyrroles. The Vilsmeier reagent is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[4] For pyrrole derivatives, formylation preferentially occurs at the α-positions.[1]

Vilsmeier-Haack Reaction Workflow

Caption: Workflow for the Vilsmeier-Haack formylation of a dimethylpyrrole.

Quantitative Data for Vilsmeier-Haack Formylation of Dimethylpyrroles

| Substrate | Reagent | Product(s) | Yield (%) | Reference |

| 3,4-Diethylpyrrole | DMF / POCl₃ | 3,4-Diethylpyrrole-2-carbaldehyde | High | [1] |

Experimental Protocol: Vilsmeier-Haack Formylation of 3,4-Diethylpyrrole [1]

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, anhydrous DMF is cooled to 0 °C. Phosphorus oxychloride is added dropwise, and the mixture is stirred to form the Vilsmeier reagent. A solution of 3,4-diethylpyrrole in an anhydrous solvent is then added dropwise at 0-5 °C. After the addition, the reaction is allowed to warm to room temperature or gently heated to drive it to completion. The reaction is monitored by TLC. Upon completion, the reaction is cooled and quenched by the addition of a sodium acetate solution. The mixture is then heated to hydrolyze the iminium salt intermediate. The product is isolated by extraction and purified by chromatography.

Conclusion

The electrophilic aromatic substitution of dimethylpyrroles is a cornerstone of heterocyclic chemistry, providing access to a diverse range of functionalized building blocks for drug discovery and materials science. The regiochemical outcome of these reactions is a predictable consequence of the electronic and steric influences of the methyl substituents on the pyrrole ring. While general principles of reactivity are well-established, this guide highlights the importance of specific experimental conditions in achieving desired product distributions. The provided data and protocols serve as a valuable resource for researchers aiming to leverage the rich chemistry of dimethylpyrroles in their synthetic endeavors. Further research into the specific quantitative outcomes for a broader range of electrophiles and reaction conditions on all dimethylpyrrole isomers will continue to refine our understanding and expand the synthetic utility of these versatile heterocycles.

References

- 1. benchchem.com [benchchem.com]

- 2. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpcbs.com [ijpcbs.com]

The Influence of Substitution on the Electronic Properties of Pyrrole-2-carbaldehydes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the electronic properties of substituted pyrrole-2-carbaldehydes, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The pyrrole-2-carbaldehyde scaffold is a key component in various natural products and pharmacologically active molecules.[1][2] Understanding how substituents on the pyrrole ring modulate its electronic characteristics is crucial for the rational design of novel therapeutic agents and functional materials. This guide provides a consolidated overview of key electronic properties, experimental methodologies for their determination, and the underlying principles governing substituent effects.